ML-109 is classified within the category of small molecules that act as receptor agonists. Its primary source is synthetic, designed to enhance understanding and therapeutic targeting of thyroid-related disorders. The compound's structure features a complex arrangement that contributes to its biological activity, specifically targeting the TSHR pathway .
The synthesis of ML-109 involves multi-step organic reactions that typically include:
The detailed synthetic pathway may vary based on specific laboratory protocols but generally follows established organic synthesis techniques .
ML-109's structure can be described as follows:
The structural representation can be depicted as:
This complex structure allows for effective binding to the TSH receptor, facilitating its agonistic effects .
ML-109 undergoes various chemical reactions during synthesis and in biological systems:
Understanding these reactions is vital for optimizing ML-109's synthesis and enhancing its efficacy as a drug candidate .
The mechanism by which ML-109 exerts its effects involves:
This mechanism underscores ML-109's potential therapeutic applications in treating thyroid-related disorders .
These properties are significant for handling, storage, and application in laboratory settings .
ML-109 is primarily utilized in research focused on:
Its specificity towards TSHR makes it a valuable compound in pharmacological studies aimed at understanding thyroid hormone signaling .
ML-109 (CAS 1186649-91-1) is a potent small-molecule agonist of the thyroid-stimulating hormone receptor (TSHR) with an EC₅₀ of 40 nM [1] [5] [7]. Its molecular structure (C₃₁H₂₉N₃O₅; MW 523.58 Da) features a dihydroquinazolin-4-one core and a pH-sensitive aminal group critical for receptor interaction [7] [10]. Unlike glycoprotein hormones that bind TSHR's leucine-rich repeat domain (LRRD), ML-109 interacts exclusively with the receptor's transmembrane domain (TMD) [9] [10]. This binding is stabilized by hydrophobic interactions with TM helices 1, 6, and 7, with residue H615⁷.⁴² serving as a key selectivity filter [3] [9]. The aminal group confers stability at neutral/basic pH (t₁/₂ ~16 hr) but undergoes rapid hydrolysis under acidic conditions (t₁/₂ ~3 hr) [1] [7].
Table 1: Structural Determinants of ML-109-TSHR Interaction
Structural Element | Role in Binding | Functional Consequence |
---|---|---|
Dihydroquinazolin-4-one core | TMD anchoring | Agonist conformation induction |
Aminal functional group | pH-dependent stability | Degrades at low pH (t₁/₂ ~3 hr) |
Hydrophobic side chains | TM1/TM6/TM7 interactions | Binding affinity optimization |
H615⁷.⁴² residue | Selectivity gatekeeper | FSHR/LHCGR discrimination |
ML-109 selectively activates TSHR-coupled Gαₛ signaling, triggering adenylate cyclase stimulation and cAMP accumulation [9] [10]. In HEK293-TSHR ACTOne reporter cells, ML-109 exhibits an EC₉₀ of 90 nM in cAMP ELISA assays, confirming potent cAMP pathway activation [10]. Downstream transcriptional effects include upregulation of thyroid-specific genes:
This cAMP-driven mechanism mirrors physiological TSH signaling but bypasses ectodomain binding. Oral administration in mice elevates serum thyroxine and thyroidal radioiodide uptake, confirming functional Gαₛ coupling in vivo [10].
ML-109 operates through an orthosteric binding mechanism at the TSHR TMD, directly inducing receptor activation without requiring ectodomain rearrangement [9] [10]. This contrasts with allosteric agonists like compound 21f in FSHR, which stabilize active conformations through TMD interactions without blocking hormone binding [3]. ML-109's binding site overlaps partially with the endogenous TSH binding pocket in the TMD, enabling concurrent binding with TSH and synergistic cAMP production (up to 220% of maximal TSH response) [10]. This orthosteric mechanism distinguishes ML-109 from true allosteric modulators that exhibit probe dependence.
ML-109 demonstrates exceptional selectivity (>10,000-fold) for TSHR over FSHR. At concentrations up to 100 μM, it shows no agonist activity in FSHR-expressing cells (EC₅₀ > 100 μM) [1] [5] [10]. This discrimination originates from structural divergence in the transmembrane domains: FSHR contains a smaller glutamine residue at position ⁶⁴⁹ (vs. histidine H615⁷.⁴² in TSHR), preventing optimal hydrophobic interactions with ML-109's core structure [3] [9]. Molecular dynamics simulations reveal unfavorable steric clashes between ML-109 and FSHR TM6, explaining the absence of receptor activation [9].
No activation of LHCGR is observed at ML-109 concentrations ≤100 μM (EC₅₀ > 100 μM) [1] [7] [10]. This selectivity persists despite 85% sequence homology between TSHR and LHCGR TMDs. Key determinants include:
Table 2: Selectivity Profile of ML-109 Across Glycoprotein Hormone Receptors
Receptor | EC₅₀ (ML-109) | Fold Selectivity (vs. TSHR) | Critical Selectivity Determinant |
---|---|---|---|
TSHR | 40 nM | 1.0 | H615⁷.⁴² (hydrophobic pocket) |
FSHR | >100 μM | >2,500 | Q⁶⁴⁹ (steric hindrance) |
LHCGR | >100 μM | >2,500 | D⁵⁷⁸ (electrostatic repulsion) |
ML-109's selectivity profile enables precise pharmacological interrogation of TSHR-specific signaling without confounding activation of related gonadotropin receptors. This distinguishes it from earlier non-selective agonists like thienopyrimidine Org 41841 (TSHR EC₅₀ 7.7 μM; LHCGR EC₅₀ 220 nM) [10]. The compound thus serves as a critical tool for dissecting TSHR functions in extrathyroidal tissues where receptor co-expression may occur.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0